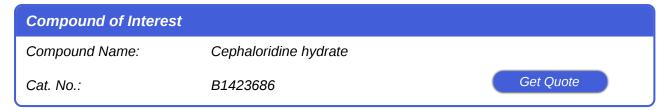


Cephaloridine Hydrate: A Technical Guide to Solubility and Stability in Solution

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **cephaloridine hydrate**, focusing on its solubility in various solvents and its stability profile in solution. The information presented herein is intended to support research, development, and formulation activities involving this first-generation cephalosporin antibiotic.

Solubility Profile

Cephaloridine hydrate exhibits good solubility in aqueous media, a critical attribute for its formulation as an injectable antibiotic. The solubility in various solvents is summarized in the table below. It is important to note that cephaloridine is practically insoluble in most organic solvents.

Table 1: Solubility of **Cephaloridine Hydrate** in Various Solvents



Solvent	Solubility	Temperature (°C)	
Water	>200 mg/mL (>20g/L)[1]	21	
Water	125 mg/mL (with heating to 60°C)[2]	60	
Dimethyl Sulfoxide (DMSO)	Soluble[3]	Not Specified	
Methanol	Slightly soluble[4]	Not Specified	
Ethanol (95%)	Very slightly soluble[4]	Not Specified	
Acetone	Practically insoluble[4]	Not Specified	
Diethyl Ether	Practically insoluble[4]	Not Specified	

Stability in Solution

The stability of cephaloridine in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for ensuring the efficacy and safety of cephaloridine-containing formulations.

Effect of pH

Cephaloridine is susceptible to degradation in both acidic and alkaline conditions, with the primary degradation pathway being the hydrolysis of the β -lactam ring[5]. The pH of a freshly prepared aqueous solution of cephaloridine is typically in the range of 4.5 to 5[6].

Table 2: Stability of Cephaloridine in Aqueous Solution at Different pH Values



рН	Condition	Half-life (t½)	Temperature (°C)	Reference
1.0	Aqueous Solution (μ = 0.5)	~25 hours	35	[5]
4.5-5	Aqueous Solution	Stable	Not Specified	[6]
~8	Intramolecular- nucleophilic attack	-	35	[5]

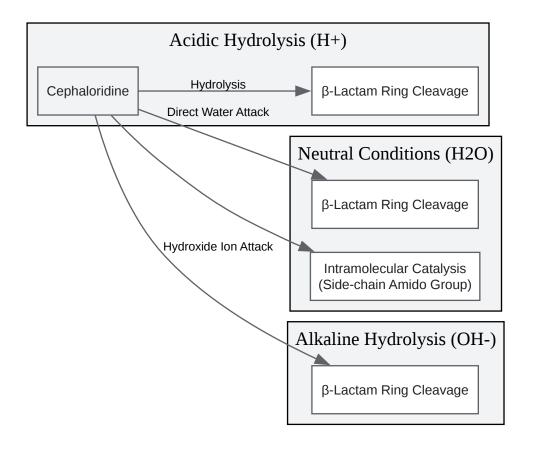
Effect of Temperature and Light

Aqueous solutions of cephaloridine (20% w/v) are stable for up to four weeks when stored at 4°C in the dark[6]. However, exposure to sunlight can cause discoloration, indicating degradation[6].

Degradation Pathways

The primary mechanism of cephaloridine degradation in aqueous solution is the cleavage of the β -lactam ring. The specific degradation products can vary depending on the conditions. The following diagram illustrates the general degradation pathways of cephaloridine under acidic, basic, and neutral conditions.





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Cephaloridine Degradation Pathways

Experimental Protocols Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of **cephaloridine hydrate**.

Objective: To determine the saturation solubility of **cephaloridine hydrate** in a given solvent at a specified temperature.

Materials:

- Cephaloridine hydrate powder
- Solvent of interest (e.g., water, methanol, ethanol)

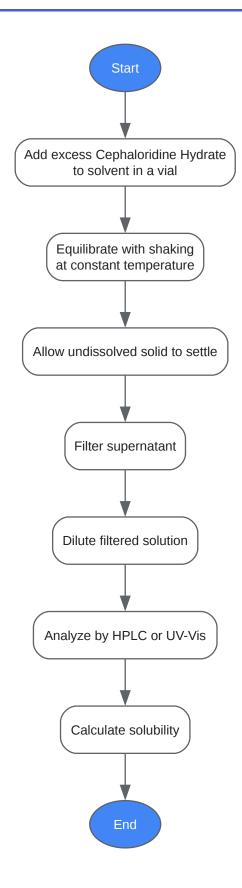


- Glass vials with screw caps
- Shaking incubator or water bath with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE or equivalent)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

- Add an excess amount of cephaloridine hydrate powder to a glass vial.
- Add a known volume of the solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a shaking incubator set to the desired temperature (e.g., 25°C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- Quantify the concentration of cephaloridine in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the solubility of cephaloridine hydrate in the solvent, taking into account the dilution factor.





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Solubility Determination Workflow



Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and monitoring the formation of degradation products. The following is a general method that can be optimized and validated for the analysis of **cephaloridine hydrate** and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of **cephaloridine hydrate** in the presence of its degradation products.

Chromatographic Conditions (Example):

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate buffer, pH 5.6) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point could be a ratio of 95:5 (v/v) buffer to acetonitrile[7][8].
- Flow Rate: 0.8 mL/min[7][8]
- Detection Wavelength: 250 nm[7][8]
- Column Temperature: 30°C[7][8]
- Injection Volume: 20 μL

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components
 that may be expected to be present, such as impurities, degradants, and matrix components.
 This is typically demonstrated through forced degradation studies.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level

Foundational & Exploratory

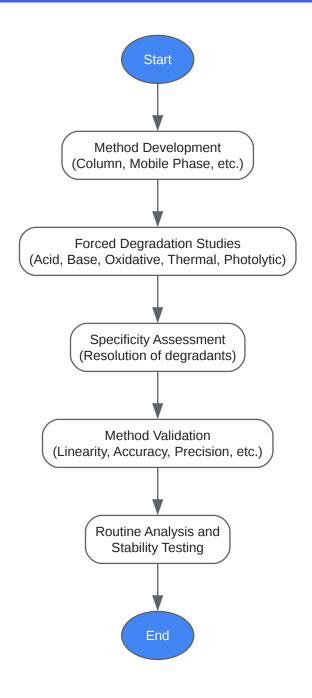




of precision, accuracy, and linearity.

- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.





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Stability-Indicating HPLC Method Workflow

Conclusion

This technical guide provides essential information on the solubility and stability of **cephaloridine hydrate** in solution. The data and protocols presented are intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this important antibiotic. Further specific studies are recommended to establish a



complete and robust understanding of its behavior in various formulations and under different storage conditions.

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